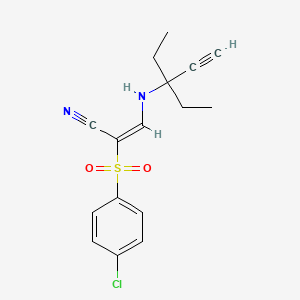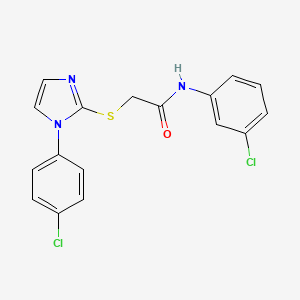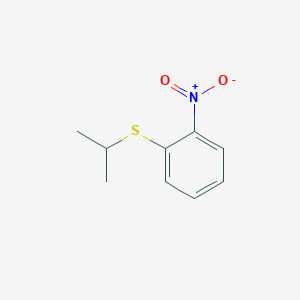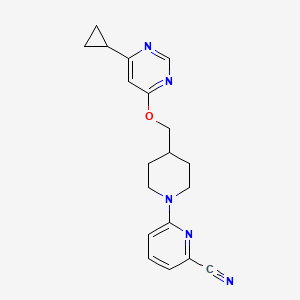
3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as 3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)-1-propenenitrile and referred to as 3-DEPA-CPP, is a synthetic compound that has recently become an important tool in the scientific research field. This compound has been used in the synthesis of a variety of compounds, including those with potential therapeutic applications.
Scientific Research Applications
Catalysis and Chemical Reactions : In the field of asymmetric catalysis, titanium(IV) complexes of N-sulfonylated β-amino alcohols, which are structurally similar to the compound , have shown promising results. These complexes have been used in asymmetric diethylzinc additions to benzaldehyde, highlighting the influence of electron-donating abilities of substituents on yield and enantioselectivity (Wu & Gau, 2003).
Anticancer Properties : Compounds structurally related to 3-((1,1-Diethylprop-2-ynyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile have shown potential as anticancer agents. For instance, derivatives of indapamide, which include the 4-chlorophenylsulfonyl moiety, exhibited proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).
GABAB Receptor Antagonists : Research on compounds containing 4-chlorophenyl and sulfonamide groups, akin to the compound of interest, has led to the development of potential GABAB receptor antagonists. These have potential applications in neurological studies and drug development (Abbenante & Prager, 1992).
Antiviral Activity : Derivatives featuring the 4-chlorophenyl moiety have been synthesized and showed promising results in antiviral applications, particularly against tobacco mosaic virus (Chen et al., 2010).
Molecular Structures and Photophysical Properties : Studies on molecular structures and photophysical properties of acrylonitrile derivatives, which are related to the compound , provide insights into their electronic properties and potential applications in materials science (Percino et al., 2016).
Corrosion Inhibition : Compounds containing the 4-chlorophenylsulfonyl moiety have been explored as corrosion inhibitors, particularly for steel in hydrochloric acid, which is useful in industrial applications (Gupta et al., 2017).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-15(11-18)22(20,21)14-9-7-13(17)8-10-14/h1,7-10,12,19H,5-6H2,2-3H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQKNMMMATAGP-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)
![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)